molecular formula C17H14Cl2N4O B14861110 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14861110
M. Wt: 361.2 g/mol
InChI Key: HDVZUMNIBXAMCR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two chlorinated benzene rings attached to a pyrazole core, which is further linked to a carbohydrazide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-piperidinylmethanol: This compound shares the 4-chlorobenzyl group but has a different core structure.

    4-Chlorobenzyl chloride: A simpler compound with a single chlorinated benzene ring.

    1-(4-Chlorobenzyl)piperazine: Another compound with the 4-chlorobenzyl group but a different nitrogen-containing ring.

Uniqueness

1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of two chlorinated benzene rings and a pyrazole core with a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H14Cl2N4O/c18-13-5-1-11(2-6-13)10-23-16(17(24)21-20)9-15(22-23)12-3-7-14(19)8-4-12/h1-9H,10,20H2,(H,21,24)

InChI Key

HDVZUMNIBXAMCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN)Cl

Origin of Product

United States

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